molecular formula C6H10O3 B6235141 methyl 3,3-dimethyloxirane-2-carboxylate CAS No. 5584-70-3

methyl 3,3-dimethyloxirane-2-carboxylate

Cat. No. B6235141
CAS RN: 5584-70-3
M. Wt: 130.1
InChI Key:
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Description

Methyl 3,3-dimethyloxirane-2-carboxylate, or MOMC, is an organometallic compound used in a wide variety of scientific applications. It is a versatile compound with a wide range of applications, from organic synthesis to drug discovery and development. MOMC is also known as dimethyloxirane-2-carboxylate, methyloxirane-2-carboxylate, and dimethyl-2-carboxymethyleneoxirane. It is an important intermediate in the synthesis of several pharmaceuticals and other compounds, and is used extensively in the laboratory.

Scientific Research Applications

MOMC has a wide range of scientific applications, from organic synthesis to drug discovery and development. It is used extensively in the laboratory as an intermediate in the synthesis of several pharmaceuticals and other compounds. It is also used in the preparation of enantiomerically pure compounds and as a starting material for the synthesis of chiral compounds. In addition, MOMC is used in the synthesis of polymers, as a catalyst in organic reactions, and as a starting material for the synthesis of other compounds.

Mechanism of Action

MOMC acts as a Lewis acid, forming a covalent bond with a Lewis base. This reaction is known as a nucleophilic addition reaction. The reaction proceeds through the formation of a cyclic intermediate, which is then converted into the desired product. This reaction is often used in the synthesis of enantiomerically pure compounds, as the reaction is selective for one enantiomer over the other.
Biochemical and Physiological Effects
MOMC has been studied for its potential biochemical and physiological effects. Studies have shown that MOMC has a wide range of effects on enzymes, including the inhibition of cytochrome P450 enzymes. It has also been found to inhibit the activity of several other enzymes, including proteases, phosphatases, and kinases. In addition, MOMC has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.

Advantages and Limitations for Lab Experiments

MOMC is a versatile compound with a wide range of applications, making it an ideal choice for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of solvents. In addition, MOMC can be used in the synthesis of chiral compounds and polymers, and as a catalyst in organic reactions. However, MOMC is also sensitive to air and light, and should be stored in a cool, dark place.

Future Directions

Given the wide range of applications of MOMC, there are numerous potential future directions for research. These include further research into the biochemical and physiological effects of MOMC, as well as the development of new synthetic methods for the production of MOMC. Additionally, further research into the use of MOMC as a catalyst in organic reactions could lead to the development of new and improved synthetic techniques. Finally, further research into the use of MOMC in the synthesis of polymers could lead to the development of new materials with improved properties.

Synthesis Methods

MOMC is most commonly synthesized through the reaction of an aldehyde or ketone with dimethyl sulfoxide (DMSO) and an acid catalyst. This reaction produces a dioxirane, which can then be converted into MOMC by the addition of an acid. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon. The reaction is relatively simple and can be carried out in a variety of solvents, including dichloromethane, toluene, and methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,3-dimethyloxirane-2-carboxylate involves the reaction of 3,3-dimethyloxirane with methyl chloroformate in the presence of a base.", "Starting Materials": [ "3,3-dimethyloxirane", "methyl chloroformate", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3,3-dimethyloxirane to a flask", "Add methyl chloroformate to the flask", "Add a base (e.g. triethylamine) to the flask", "Stir the mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the product" ] }

CAS RN

5584-70-3

Product Name

methyl 3,3-dimethyloxirane-2-carboxylate

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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